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Compound Name:
2-Piperidin-1-ylmethyl-

benzylamine

Cat. No.: B1309007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical and biological

properties of 2-Piperidin-1-ylmethyl-benzylamine, a substituted benzylamine derivative with

potential applications in medicinal chemistry. This document consolidates available data on its

physicochemical characteristics, synthesis, and potential pharmacological activities. Detailed

experimental protocols for its synthesis and characterization are presented, alongside an

exploration of its potential as a modulator of monoamine signaling pathways.

Chemical Properties
2-Piperidin-1-ylmethyl-benzylamine, also known as (2-(piperidin-1-

ylmethyl)phenyl)methanamine, is a diamine featuring a benzylamine core substituted at the

ortho position with a piperidin-1-ylmethyl group. Its chemical structure combines a primary

amine and a tertiary amine, imparting it with distinct chemical and physical properties.

Physicochemical Data
Precise experimental data for 2-Piperidin-1-ylmethyl-benzylamine is not extensively reported

in the public domain. However, based on the properties of structurally similar compounds, the

following characteristics can be predicted.
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Property Predicted Value Notes

Molecular Formula C₁₃H₂₀N₂

Molecular Weight 204.31 g/mol

Appearance Colorless to pale yellow oil
Based on similar benzylamine

derivatives.

Boiling Point > 300 °C (Predicted)

High boiling point is expected

due to the molecular weight

and hydrogen bonding

capabilities.

Melting Point Not Available
Likely to be a low-melting solid

or an oil at room temperature.

Solubility

Soluble in organic solvents

(e.g., ethanol, DMSO, DMF).

Limited solubility in water.

The presence of two amine

groups suggests some water

solubility, but the aromatic and

piperidine rings decrease it.

pKa
Primary Amine: ~9-10; Tertiary

Amine: ~10-11

Estimated based on typical

pKa values for benzylamines

and N-alkylpiperidines.

LogP 2.5 - 3.5 (Predicted) Indicates moderate lipophilicity.

Spectral Data
Detailed spectral data for 2-Piperidin-1-ylmethyl-benzylamine is not readily available. The

following are predicted key features based on its structure and data from analogous

compounds.

¹H NMR: Expected signals would include aromatic protons (7.0-7.5 ppm), a singlet for the

benzylic CH₂ next to the primary amine (around 3.8 ppm), a singlet for the benzylic CH₂

linking the piperidine ring (around 3.5 ppm), and multiplets for the piperidine ring protons

(1.4-2.5 ppm). The NH₂ protons would likely appear as a broad singlet.
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¹³C NMR: Aromatic carbons would appear in the 125-140 ppm region. The benzylic carbons

would be expected around 45-60 ppm, and the piperidine carbons would be in the 20-55

ppm range.

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 204. A

prominent fragment would likely correspond to the loss of the piperidin-1-ylmethyl group or

the aminomethyl group.

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching of the primary

amine (around 3300-3400 cm⁻¹, two bands), C-H stretching of aromatic and aliphatic groups

(2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (1450-1600 cm⁻¹).

Synthesis and Experimental Protocols
The synthesis of 2-Piperidin-1-ylmethyl-benzylamine can be achieved through several

synthetic routes. The two most common approaches are the reductive amination of 2-

(piperidin-1-ylmethyl)benzaldehyde and the N-alkylation of piperidine with 2-

(chloromethyl)benzylamine.

Synthesis Workflow
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Route A: Reductive Amination

Route B: N-Alkylation
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2-(Piperidin-1-ylmethyl)benzaldehyde
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2-Piperidin-1-ylmethyl-benzylamine

2. Reductive Amination

Ammonia

Reducing Agent
(e.g., NaBH3CN)

2-Methylbenzonitrile

2-(Aminomethyl)benzylamine

1. Reduction

2-Piperidin-1-ylmethyl-benzylamine

2. Mannich-type Reaction

Piperidine

Formaldehyde
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Caption: Synthetic routes to 2-Piperidin-1-ylmethyl-benzylamine.
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Detailed Experimental Protocol (Reductive Amination)
This protocol is a representative example and may require optimization.

Step 1: Synthesis of 2-(Piperidin-1-ylmethyl)benzaldehyde

To a solution of 2-bromobenzaldehyde (1 equivalent) in a suitable solvent such as toluene or

DMF, add piperidine (1.2 equivalents) and a base such as potassium carbonate (2

equivalents).

Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by

TLC.

After completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield 2-(piperidin-1-ylmethyl)benzaldehyde.

Step 2: Synthesis of 2-Piperidin-1-ylmethyl-benzylamine

Dissolve 2-(piperidin-1-ylmethyl)benzaldehyde (1 equivalent) in methanol.

Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a

dichloromethane/methanol gradient containing a small amount of triethylamine to afford pure

2-Piperidin-1-ylmethyl-benzylamine.

Potential Biological Activity and Signaling Pathways
While specific biological data for 2-Piperidin-1-ylmethyl-benzylamine is limited, its structural

similarity to other benzylamine and piperidine-containing compounds suggests potential activity

as a modulator of monoamine systems. Benzylamine derivatives are known to interact with

monoamine oxidases (MAO) and monoamine transporters.

Hypothetical Signaling Pathway Involvement
Given that many benzylamine analogs are inhibitors of monoamine transporters for dopamine

(DAT), norepinephrine (NET), and serotonin (SERT), it is plausible that 2-Piperidin-1-
ylmethyl-benzylamine could modulate these pathways. Inhibition of these transporters would

lead to an increase in the synaptic concentration of the respective neurotransmitters, which

could have various downstream effects.
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Caption: Hypothetical modulation of monoamine signaling.

Experimental Workflow for Biological Evaluation
To elucidate the biological activity of 2-Piperidin-1-ylmethyl-benzylamine, a series of in vitro

assays can be performed.
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Synthesized Compound

Primary Screening:
MAO-A and MAO-B Inhibition Assays

Transporter Binding Assays:
[³H]WIN 35,428 (DAT)
[³H]Nisoxetine (NET)

[³H]Citalopram (SERT)

Functional Uptake Assays:
[³H]Dopamine

[³H]Norepinephrine
[³H]Serotonin

Broader Kinase/GPCR
Selectivity Profiling

In Vivo Behavioral Models
(e.g., locomotor activity, antidepressant models)

Pharmacological Profile

Click to download full resolution via product page

Caption: Experimental workflow for pharmacological profiling.

Protocol for Monoamine Oxidase (MAO) Inhibition Assay:

Recombinant human MAO-A and MAO-B enzymes are used.

The assay is typically performed in a 96-well plate format.
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The reaction mixture contains the enzyme, a suitable buffer (e.g., potassium phosphate

buffer), and the test compound (2-Piperidin-1-ylmethyl-benzylamine) at various

concentrations.

The reaction is initiated by adding a non-selective substrate such as kynuramine, which is

oxidized by both MAO isoforms to produce a fluorescent product.

The fluorescence is measured over time using a plate reader.

The rate of reaction is calculated, and the IC₅₀ value for the test compound is determined by

plotting the percent inhibition against the compound concentration.

Conclusion
2-Piperidin-1-ylmethyl-benzylamine represents an interesting chemical scaffold with the

potential for biological activity, particularly as a modulator of monoamine signaling. While

comprehensive experimental data for this specific isomer is lacking, this guide provides a solid

foundation for its synthesis, characterization, and pharmacological evaluation based on the

properties of related compounds. Further research is warranted to fully elucidate its chemical

properties and therapeutic potential.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Piperidin-1-ylmethyl-
benzylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1309007#2-piperidin-1-ylmethyl-benzylamine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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